Methyl tetrahydro-2H-pyran-3-carboxylate
CAS No.: 18729-20-9
Cat. No.: VC21282296
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18729-20-9 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl oxane-3-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 |
Standard InChI Key | RWQWURYBHIADGX-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCCOC1 |
Canonical SMILES | COC(=O)C1CCCOC1 |
Introduction
Fundamental Properties and Identification
Methyl tetrahydro-2H-pyran-3-carboxylate is a derivative of tetrahydropyran featuring a methyl carboxylate group at the 3-position of the six-membered ring structure. This oxygen-containing heterocyclic compound serves as an important building block in organic synthesis and medicinal chemistry research.
The compound is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 18729-20-9 |
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | Methyl oxane-3-carboxylate |
InChI | InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 |
InChIKey | RWQWURYBHIADGX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CCCOC1 |
The structural composition features a tetrahydropyran ring (a six-membered cyclic ether) with a methyl carboxylate substituent, providing it with unique reactivity patterns that make it valuable in various chemical transformations .
Chemical Structure and Properties
Methyl tetrahydro-2H-pyran-3-carboxylate contains a saturated heterocyclic ring with one oxygen atom serving as the heteroatom. The presence of the methyl carboxylate group at the 3-position contributes significantly to its chemical behavior and reactivity profile.
Structural Features
The compound displays several important structural characteristics:
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A six-membered tetrahydropyran ring with one oxygen atom
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A carboxylate group attached at the 3-position of the ring
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A methyl ester functional group
This specific arrangement of atoms confers upon the molecule distinct chemical properties that enable its participation in various reactions, particularly those involving the ester functionality and the cyclic ether structure.
Physical Properties
The physical properties of methyl tetrahydro-2H-pyran-3-carboxylate include its stability at room temperature, which enhances its utility in laboratory settings and industrial applications. Its specific gravity, boiling point, and other physical constants make it suitable for various synthetic procedures under controlled conditions.
Synthesis Methods
Several synthetic routes can be employed to produce methyl tetrahydro-2H-pyran-3-carboxylate, with variations in efficiency, yield, and required reaction conditions.
Laboratory Synthesis
Laboratory synthesis of methyl tetrahydro-2H-pyran-3-carboxylate typically involves multicomponent reactions (MCRs) utilizing substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Various catalytic conditions can be employed, including:
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Nanocatalysis
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Transition metal catalysis
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Acid-base catalysis
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Organocatalysis
These methods are favored due to their efficiency and the relatively mild reaction conditions required.
Industrial Production
On an industrial scale, the production of methyl tetrahydro-2H-pyran-3-carboxylate often employs large-scale multicomponent reactions due to their advantages of:
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High efficiency
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Atom economy
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Short reaction times
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Low cost
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Environmentally friendly reaction conditions
These characteristics make MCRs particularly suitable for commercial production of this compound.
Related Synthetic Approaches
A related compound, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, is synthesized through a method that first dissolves ethyl hydroxyropanoate and ethyl acrylate in a solvent for reaction under alkaline conditions to obtain 4-oxa-1,7-diethyl pimelate. This is followed by the addition of a strong base at low temperature and Ducommun condensation to obtain the final product . Although this describes the synthesis of a related compound, similar approaches may be adapted for methyl tetrahydro-2H-pyran-3-carboxylate synthesis.
Chemical Reactions
Methyl tetrahydro-2H-pyran-3-carboxylate can participate in various chemical transformations, owing to its reactive functional groups.
Types of Reactions
The compound can undergo several important chemical reactions:
Oxidation Reactions
Oxidation reactions can convert methyl tetrahydro-2H-pyran-3-carboxylate into its corresponding carboxylic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
Reduction reactions yield alcohols or other reduced forms of the compound. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Reaction Conditions and Reagents
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Controlled temperature and pH | Carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature | Alcohols |
Substitution | NaOMe, KOtBu | Varied temperature and solvent systems | Substituted derivatives |
The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently and selectively.
Biological Activity
Recent research has highlighted several significant biological activities associated with methyl tetrahydro-2H-pyran-3-carboxylate, making it a compound of interest in pharmaceutical research.
Antimicrobial Properties
Studies have demonstrated the antimicrobial potential of methyl tetrahydro-2H-pyran-3-carboxylate against various bacterial strains. The compound and its derivatives have been tested against both Gram-positive and Gram-negative bacteria, with some showing a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus.
The table below summarizes findings from studies on the antibacterial activity of derivatives:
Compound | Bacterial Strain | IC₅₀ (μM) |
---|---|---|
Derivative A | Staphylococcus aureus | 15 |
Derivative B | Escherichia coli | 20 |
Ampicillin (Reference) | Staphylococcus aureus | 30 |
These results indicate that certain derivatives exhibit more potent antibacterial activity than standard antibiotics, suggesting promising potential for development as antimicrobial agents.
Antiviral Activity
In vitro testing has revealed potential antiviral effects of methyl tetrahydro-2H-pyran-3-carboxylate against influenza virus strains, with a reported IC₅₀ value of 15 μM. This suggests that the compound may inhibit viral replication, opening avenues for antiviral drug development.
Cytotoxic Properties
Certain derivatives of methyl tetrahydro-2H-pyran-3-carboxylate have demonstrated cytotoxic effects against cancer cell lines, particularly colorectal cancer cells (HCT-116). The following table summarizes cytotoxicity data:
Compound | IC₅₀ (μM) | Mechanism |
---|---|---|
Derivative C | 75.1 | CDK2 inhibition |
Derivative D | 85.88 | Apoptosis via caspase activation |
These findings suggest potential applications in cancer research and drug development.
Research Applications
Methyl tetrahydro-2H-pyran-3-carboxylate has found extensive applications in scientific research, particularly in synthetic organic chemistry and pharmaceutical development.
Synthetic Applications
The compound serves primarily as an intermediate in the synthesis of more complex organic compounds. Its unique structural features enable participation in various chemical reactions, making it valuable in synthetic organic chemistry pathways.
Pharmaceutical Development
Methyl tetrahydro-2H-pyran-3-carboxylate acts as a precursor in the development of pharmaceutical agents with diverse therapeutic activities. The compound's versatility in organic synthesis positions it as a valuable building block for creating new drug candidates targeting various diseases.
Enzyme Studies
The compound has been utilized in studying enzyme-catalyzed reactions, contributing to our understanding of metabolic pathways and potential therapeutic targets. Its well-defined structure allows for precise examination of enzymatic interactions and mechanisms.
Industrial Applications
In industrial settings, methyl tetrahydro-2H-pyran-3-carboxylate is utilized in several important applications.
Fine Chemical Production
The compound serves as a building block for synthesizing more complex molecules in fine chemical manufacturing. Its stability and reactivity make it suitable for large-scale chemical processes requiring precise structural features.
Pharmaceutical Manufacturing
As an intermediate in pharmaceutical synthesis, methyl tetrahydro-2H-pyran-3-carboxylate contributes to the creation of various medicinal compounds. Its incorporation into synthetic pathways can lead to the development of drugs with specific therapeutic properties.
Comparison with Similar Compounds
Methyl tetrahydro-2H-pyran-3-carboxylate shares structural similarities with several related compounds but possesses unique characteristics that distinguish it from these analogues.
Related Compounds
Several compounds bear structural resemblance to methyl tetrahydro-2H-pyran-3-carboxylate:
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Methyl 2H-pyran-3-carboxylate: An unsaturated analogue with a molecular formula of C7H8O3 and molecular weight of 140.14 g/mol, differing in the saturation of the pyran ring
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4-Oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester: Contains an additional oxo group at the 4-position and an ethyl ester instead of a methyl ester
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Tetrahydro-2H-pyran-4-carboxylate: A positional isomer with the carboxylate group at the 4-position instead of the 3-position
Structural Distinctions
The specific substitution at the 3-position of the pyran ring in methyl tetrahydro-2H-pyran-3-carboxylate imparts distinct chemical and biological properties that differentiate it from related compounds. These unique structural features contribute to its specific reactivity patterns and biological activities.
Future Research Perspectives
The continuing investigation of methyl tetrahydro-2H-pyran-3-carboxylate presents several promising directions for future research and development.
Medicinal Chemistry Applications
Further exploration of the antimicrobial and antiviral properties of methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives could lead to the development of novel therapeutic agents. Research could focus on structure-activity relationships to optimize biological activity while minimizing potential side effects.
Synthetic Methodology Development
The development of more efficient and environmentally friendly methods for synthesizing methyl tetrahydro-2H-pyran-3-carboxylate remains an important area for research. Advances in catalysis and green chemistry could enhance the sustainability of its production .
Mechanistic Studies
Understanding the precise mechanisms by which methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives exert their biological effects could provide valuable insights for drug development. Investigations into protein-ligand interactions and structure-based drug design may yield promising leads for pharmaceutical applications.
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